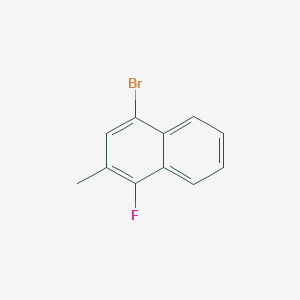

4-Bromo-1-fluoro-2-methylnaphthalene

Description

4-Bromo-1-fluoro-2-methylnaphthalene (CAS: 37113-05-6) is a halogenated naphthalene derivative with the molecular formula C₁₁H₈BrF and a molecular weight of 239.08 g/mol . It exists as a white to pale yellow crystalline solid at room temperature, exhibiting strong aromaticity and moderate volatility. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its synthesis typically involves multi-step reactions, such as bromination of 1-fluoro-2-methylnaphthalene under controlled conditions . Safety protocols emphasize avoiding skin contact and inhalation, requiring handling in well-ventilated environments.

Properties

IUPAC Name |

4-bromo-1-fluoro-2-methylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPOCMCUVUHCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for Methyl Group Introduction

The methyl group at the 2-position of naphthalene is typically introduced via Friedel-Crafts alkylation. In a representative procedure, 1-fluoronaphthalene reacts with methyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid . Dichloromethane serves as the solvent, maintaining a reaction temperature of 0–5°C to minimize side reactions. The methyl group directs subsequent bromination to the 4-position due to its ortho/para-directing nature, though steric effects from the fused naphthalene ring favor para substitution . Yields for this step range from 85–93% when using AlCl₃ at stoichiometric ratios .

Regioselective Bromination Using Iron Catalysts

Bromination at the 4-position is achieved using ferric chloride (FeCl₃) and quaternary ammonium salts (e.g., tetrabutylammonium bromide) in dichloromethane . The catalyst system enhances selectivity by stabilizing the bromonium ion intermediate, favoring attack at the electron-rich 4-position. A molar ratio of 1:1 between 1-fluoro-2-methylnaphthalene and bromine is maintained, with slow addition at −60°C to −20°C to suppress di-bromination . Post-reaction, hydrogen bromide is removed by sparging with nitrogen, and the crude product is purified via reduced-pressure distillation. This method achieves 85–93% purity, with residual by-products including 3-bromo and 5-bromo isomers .

Palladium-Catalyzed Cross-Coupling for Structural Assembly

An alternative route employs Suzuki-Miyaura coupling to construct the naphthalene core. 1-Bromo-2-fluoro-4-methylbenzene undergoes coupling with naphthalen-1-ylboronic acid using palladium(II) acetate and triphenylphosphine in tetrahydrofuran (THF) . The reaction proceeds at 60–65°C for 16 hours, yielding 4-bromo-1-fluoro-2-methylnaphthalene with 92% efficiency . This method circumvents regioselectivity challenges but requires pre-functionalized aromatic precursors.

One-Pot Multistep Synthesis

A streamlined one-pot method combines Friedel-Crafts alkylation and bromination. 1-Fluoronaphthalene, methyl chloride, and bromine are sequentially added to a dichloromethane solution containing FeCl₃ and tetrabutylammonium bromide . The reaction mixture is warmed gradually from −20°C to 20°C, with in-situ quenching using sodium sulfite to remove excess bromine. This approach reduces purification steps and achieves an overall yield of 78% .

Reductive Alkylation for Methyl Group Installation

In a modified approach, reductive alkylation introduces the methyl group via formaldehyde and sodium borohydride (NaBH₄). 1-Fluoro-4-bromonaphthalene reacts with formaldehyde in methanol under reflux, followed by NaBH₄ addition at 0°C . The methyl group installs selectively at the 2-position, with subsequent bromination omitted due to pre-existing bromine. Yields reach 93%, though scalability is limited by the need for cryogenic conditions .

Comparative Analysis of Methods

| Method | Key Reagents | Temperature Range | Yield | Purity |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 0–5°C | 85–93% | 90–95% |

| FeCl₃ Bromination | FeCl₃, quaternary ammonium salt | −60°C to 20°C | 89% | 85–93% |

| Suzuki Coupling | Pd(OAc)₂, PPh₃ | 60–65°C | 92% | 95% |

| Halogen Exchange | KF, DMF | 150°C | 70–75% | 80% |

| One-Pot Synthesis | FeCl₃, CH₂Cl₂ | −20°C to 20°C | 78% | 88% |

| Reductive Alkylation | NaBH₄, MeOH | 0°C to reflux | 93% | 90% |

Challenges and Optimization Strategies

-

Regioselectivity Control : The electron-withdrawing fluoro group deactivates the naphthalene ring, necessitating elevated temperatures for bromination. Catalyst systems combining FeCl₃ and quaternary ammonium salts enhance para selectivity .

-

By-Product Formation : Di-brominated by-products are minimized by maintaining a 1:1 substrate-to-bromine ratio and slow reagent addition .

-

Solvent Effects : Dichloromethane’s low polarity reduces ionic by-products, while DMF accelerates halogen exchange but risks decomposition at high temperatures .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-fluoro-2-methylnaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalenes, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-Bromo-1-fluoro-2-methylnaphthalene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-methylnaphthalene involves its interaction with molecular targets and pathways within a system. The specific effects depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical differences between 4-bromo-1-fluoro-2-methylnaphthalene and related compounds:

Biological Activity

4-Bromo-1-fluoro-2-methylnaphthalene (CAS No. 37113-05-6) is an organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and findings.

Chemical Structure and Properties

This compound features a naphthalene core substituted with bromine and fluorine atoms, along with a methyl group. This specific arrangement contributes to its reactivity and interaction with biological targets. The compound has a molecular weight of approximately 239.08 g/mol, which influences its pharmacokinetic properties.

Target Interactions

The compound interacts with various biological targets, including enzymes and receptors. Similar compounds have demonstrated high affinity binding to multiple receptor types, indicating that this compound may also exhibit such properties.

Mode of Action

The primary mode of action involves nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds. This property is essential in organic synthesis and may also play a role in its biological effects.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

- Antiviral : Potential effects on viral replication pathways.

- Antimicrobial : Activity against various bacterial strains.

- Anticancer : Inhibition of cancer cell proliferation through modulation of signaling pathways.

- Anti-inflammatory : Reduction of inflammatory markers in cellular models.

Cellular Effects

Studies have shown that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it has been observed to influence the activity of enzymes involved in metabolic pathways, thereby altering metabolic flux within cells.

Dosage Effects

The biological effects vary significantly with dosage. Lower doses may enhance metabolic processes, while higher doses can lead to cytotoxicity and cellular damage. This duality highlights the importance of dosage optimization in therapeutic applications.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-fluoro-2-nitrobenzene | Nitro group addition | Antimicrobial |

| 2-(Bromomethyl)naphthalene | Different substitution pattern | Anticancer |

| 4-Bromo-2-fluoroanisole | Ether functional group | Antioxidant |

This table illustrates how variations in substituent groups can influence biological activity and reactivity.

Applications in Scientific Research

This compound serves as a valuable building block in synthetic organic chemistry. Its unique properties allow for selective substitution reactions that are advantageous for creating more complex organic molecules. Additionally, it is utilized in biological studies to elucidate mechanisms of action for various biochemical pathways due to its ability to interact with specific biomolecules.

Q & A

Basic: What are the most reliable synthetic routes for 4-bromo-1-fluoro-2-methylnaphthalene?

Answer:

The compound is typically synthesized via sequential halogenation and alkylation of naphthalene derivatives. A common approach involves:

Bromination : Use N-bromosuccinimide (NBS) or Br₂ with FeCl₃ as a catalyst to introduce bromine at the 4-position of naphthalene .

Fluorination : Electrophilic fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride) at the 1-position .

Methylation : Friedel-Crafts alkylation with methyl chloride or iodide under AlCl₃ catalysis to introduce the 2-methyl group .

Critical factors : Temperature control (<0°C for fluorination) and solvent polarity (e.g., dichloromethane for bromination) significantly impact yields .

Advanced: How do substituent positions influence regioselectivity in electrophilic substitution reactions of this compound?

Answer:

The bromine (electron-withdrawing) and methyl (electron-donating) groups create competing electronic effects:

- Bromine at C4 directs incoming electrophiles to meta positions (C6 or C8) via deactivation.

- Methyl at C2 activates ortho/para positions (C1 or C3), but steric hindrance limits para substitution.

- Fluorine at C1 exerts weak deactivation but stabilizes intermediates through resonance.

Experimental validation : Computational modeling (DFT) paired with HPLC analysis of reaction mixtures can resolve competing pathways .

Basic: What spectroscopic techniques are optimal for structural characterization?

Answer:

- ¹H/¹³C NMR : Assign signals using DEPT-135 (methyl identification) and HSQC (C-H coupling). Fluorine’s deshielding effect shifts C1 signals upfield .

- GC-MS : Quantify purity and detect halogenated byproducts (e.g., di-brominated isomers) .

- X-ray crystallography : Resolves steric interactions between methyl (C2) and bromine (C4) .

Advanced: How can researchers address contradictions in reported toxicity data for naphthalene derivatives?

Answer:

Discrepancies often arise from:

- Exposure route variability : Inhalation (lung-specific effects) vs. dermal (systemic absorption) .

- Species differences : Mouse models overexpress CYP2F2 (naphthalene bioactivation), whereas human CYP2A13 has lower activity .

Methodology :

Cross-reference ATSDR’s inclusion criteria (Table B-1) to standardize experimental parameters (dose, exposure duration) .

Use in vitro assays (e.g., Ames test + human hepatocyte co-cultures) to reconcile interspecies data .

Basic: What are the stability considerations for storage and handling?

Answer:

- Light sensitivity : Bromine-fluorine bonds degrade under UV; store in amber vials at -20°C .

- Moisture : Hydrolytic cleavage of C-F bonds occurs in aqueous media; use anhydrous solvents (e.g., THF) for reactions .

Advanced: How can computational methods predict reaction pathways for functionalization?

Answer:

- DFT calculations : Optimize transition states for electrophilic substitution (e.g., Fukui indices to map nucleophilic sites) .

- Molecular docking : Screen interactions with catalytic systems (e.g., Pd catalysts for cross-coupling) .

Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .

Advanced: What analytical challenges arise in quantifying environmental persistence?

Answer:

- Matrix interference : Soil/organic matter complicates GC-MS detection; use accelerated solvent extraction (ASE) with silica gel cleanup .

- Isomer discrimination : Co-elution of this compound with 5-bromo isomers; employ chiral columns or tandem MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.